DPP‑IV Inhibitory Potency – N‑Phenethyl vs N‑Benzyl Analog
In the class of piperidinone‑constrained phenethylamine DPP‑IV inhibitors, 3‑butyl‑1‑(2‑phenylethyl)piperidin‑4‑one is the immediate precursor to the active cis‑amine pharmacophore. The N‑benzyl congener (1‑benzyl‑3‑butylpiperidin‑4‑one) lacks the ethylene spacer present in the phenethyl series, resulting in a markedly lower activity in purified DPP‑IV enzyme assays [1].
| Evidence Dimension | DPP-IV inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 2.1 μM (estimated for the active cis‑amine derived from 3‑butyl‑1‑(2‑phenylethyl)piperidin‑4‑one) [1] |
| Comparator Or Baseline | 1-Benzyl‑3‑butylpiperidin‑4‑one‑derived amine: IC₅₀ = 27 μM [1] |
| Quantified Difference | ~13‑fold improvement in potency for the phenethyl substitution |
| Conditions | Recombinant human DPP‑IV enzyme, fluorogenic substrate, pH 7.4, 37 °C |
Why This Matters
A >10‑fold difference in target inhibition determines whether a compound enters lead optimisation or is discarded; sourcing the correct intermediate avoids synthesising an inactive scaffold.
- [1] Pei, Z.; Li, X.; Geldern, T. W.; Longenecker, K.; Pireh, D.; Stewart, K. D.; Backes, B. J.; Lai, C.; Lubben, T. H.; Ballaron, S. J. Discovery and Structure–Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. J. Med. Chem. 2007, 50, 1983‑1987. View Source
